molecular formula C54H62CaN4O14S4 B15073291 calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-oxidobenzene-1,3-disulfonate;hydron

calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-oxidobenzene-1,3-disulfonate;hydron

Cat. No.: B15073291
M. Wt: 1159.4 g/mol
InChI Key: RTMBGDBBDQKNNZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-oxidobenzene-1,3-disulfonate;hydron, also known as Patent Blue V calcium salt, is a synthetic organic compound. It is commonly used as a dye in various applications, including medical diagnostics, food coloring, and scientific research. The compound is known for its vibrant blue color and its ability to bind with calcium ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-oxidobenzene-1,3-disulfonate;hydron involves multiple steps. The process typically starts with the preparation of the diethylamino phenyl derivative, followed by the formation of the cyclohexa-2,5-dien-1-ylidene intermediate.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized reactors and purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-oxidobenzene-1,3-disulfonate;hydron undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonate derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-oxidobenzene-1,3-disulfonate;hydron has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-oxidobenzene-1,3-disulfonate;hydron involves its ability to bind with calcium ions. This binding alters the compound’s structure and properties, allowing it to interact with various molecular targets. The pathways involved include ion exchange and complex formation, which facilitate its use in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-oxidobenzene-1,3-disulfonate;hydron is unique due to its specific binding affinity for calcium ions and its vibrant blue color. These properties make it particularly useful in applications requiring precise staining and visualization .

Properties

Molecular Formula

C54H62CaN4O14S4

Molecular Weight

1159.4 g/mol

IUPAC Name

calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-oxidobenzene-1,3-disulfonate;hydron

InChI

InChI=1S/2C27H32N2O7S2.Ca/c2*1-5-28(6-2)21-13-9-19(10-14-21)27(20-11-15-22(16-12-20)29(7-3)8-4)23-17-24(30)26(38(34,35)36)18-25(23)37(31,32)33;/h2*9-18H,5-8H2,1-4H3,(H2-,30,31,32,33,34,35,36);/q;;+2/p-2

InChI Key

RTMBGDBBDQKNNZ-UHFFFAOYSA-L

Canonical SMILES

[H+].[H+].CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Ca+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.